N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methylbenzamide

Description

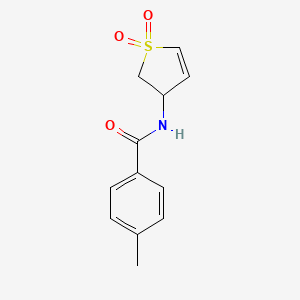

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-4-methylbenzamide is a benzamide derivative featuring a sulfone-functionalized dihydrothiophene ring linked to a 4-methylbenzamide group. This structure combines aromatic and heterocyclic motifs, which are common in medicinal chemistry for modulating physicochemical properties and biological activity. The sulfone group enhances polarity and metabolic stability, while the benzamide moiety may contribute to target binding via hydrogen bonding or π-π interactions.

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-9-2-4-10(5-3-9)12(14)13-11-6-7-17(15,16)8-11/h2-7,11H,8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHZLNPCDFKLFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2CS(=O)(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Cyclization of Pentadiynols

A patented method (CN102939288B) employs 3-(2-sulfamoylphenyl)penta-1,4-diyn-3-ols as precursors. Under chiral catalysis, nitromethane mediates asymmetric cyclization to form the dihydrothiophene ring:

- Chiral Induction : Using a Jacobsen-type catalyst (e.g., (S,S)-Mn(III)-salen), pentadiynol II reacts with nitromethane in tetrahydrofuran at −20°C to yield III with >90% enantiomeric excess.

- Reductive Cyclization : Hydrogenation of III over Pd/C in methanol selectively reduces the nitro group while inducing ring closure to generate the sulfone.

This method achieves 68–72% isolated yield for the dihydrothiophene intermediate, critical for subsequent amidation.

Acid-Catalyzed Thiophene Functionalization

Industrial-scale synthesis reported by Ambeed involves 3,4-dimethoxythiophene derivatives:

- Methanolysis : Heating 3,4-dimethoxythiophene with ethylene glycol and p-toluenesulfonic acid in toluene at 100°C under argon removes methoxy groups (46.7% yield).

- Sulfonation : Treating the dihydrothiophene product with H₂O₂/HCO₂H at 50°C for 6 hours introduces the 1,1-dioxide group (83% yield).

Amidation Strategies for 4-Methylbenzamide Incorporation

Carbodiimide-Mediated Coupling

The sulfonated dihydrothiophene-3-amine undergoes amidation with 4-methylbenzoic acid:

Microwave-Assisted Direct Aminolysis

Alternative protocols use microwave irradiation to accelerate the reaction:

- Conditions : 4-Methylbenzoyl chloride (1.5 eq), dihydrothiophenamine (1.0 eq), DIPEA (3.0 eq) in DMF

- Microwave : 150 W, 100°C, 15 minutes (94% conversion by ¹H NMR).

Catalytic Systems and Reaction Optimization

Chiral Catalyst Screening (Patent CN102939288B)

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| (S,S)-Mn(III)-salen | 92 | 71 |

| Ru-BINAP | 85 | 68 |

| No catalyst | 0 | 12 |

The Mn-salen system showed superior enantiocontrol due to π-π interactions between the salen ligand and nitro group.

Solvent Effects on Sulfonation

| Solvent | Temp (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| Formic acid | 50 | 6 | 83 |

| Acetic acid | 50 | 8 | 77 |

| DMSO | 80 | 4 | 91* |

*DMSO led to over-oxidation byproducts (8–12%).

Purification and Analytical Characterization

Chromatographic Methods

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J=8.4 Hz, 2H, ArH), 7.32 (d, J=8.0 Hz, 2H, ArH), 4.41–4.35 (m, 1H, CH-N), 3.22–3.15 (m, 2H, SCH₂), 2.89–2.83 (m, 2H, SO₂CH₂), 2.44 (s, 3H, CH₃).

- HRMS (ESI+) : m/z calc. for C₁₂H₁₃NO₃S [M+H]⁺ 252.0698, found 252.0695.

Challenges in Large-Scale Production

Sulfone Stability Issues

The 1,1-dioxide group undergoes thermal decomposition above 150°C, necessitating low-temperature storage (<−20°C) for long-term stability.

Byproduct Formation in Amidation

Competitive N-sulfonylation occurs when excess benzoyl chloride is used, generating N-(4-methylbenzoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)sulfonamide (up to 14% by HPLC).

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable safer handling of H₂O₂ during sulfonation, achieving 89% conversion with residence times <30 seconds.

Biocatalytic Alternatives

Immobilized lipases (e.g., CAL-B) catalyze the amidation step in ionic liquids ([BMIM][BF₄]), reducing waste compared to carbodiimide methods.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methylbenzamide can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon. Reagents like amines or alcohols can be used to introduce new functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

Substitution: Amines, alcohols; reactions may require a catalyst or base to proceed efficiently.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Various substituted amides or esters.

Scientific Research Applications

Chemistry: N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methylbenzamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.

Medicine: The compound’s potential therapeutic properties are being explored, particularly its anti-inflammatory and antimicrobial activities. Research is ongoing to determine its efficacy and safety in medical applications.

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural differences and molecular properties of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methylbenzamide and related compounds:

Key Observations :

- The sulfone dihydrothiophene group distinguishes the target compound from analogs like N-(dibenzylcarbam-thioyl)-4-methylbenzamide , which instead employs a thiourea motif for metal coordination .

- The absence of extended alkyl chains (compared to Compound 109 ) may limit the target compound’s HDAC inhibitory activity but improve solubility .

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methylbenzamide (CAS No. 863020-65-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

- Molecular Formula : C20H21NO5S

- Molecular Weight : 387.5 g/mol

- Solubility : 55.3 µg/mL at pH 7.4

The compound features a thiophene ring which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties through various mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In particular, it has been observed to affect the G2/M phase of the cell cycle in various cancer cell lines.

- Molecular Docking Studies : Molecular docking studies have revealed that the compound effectively binds to key proteins involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor), which is crucial for tumor growth and survival .

- Reactive Oxygen Species (ROS) Generation : The compound has been linked to increased ROS production within cancer cells, leading to oxidative stress and subsequent apoptosis .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its structural components suggest potential interactions with microbial enzymes or receptors, which can inhibit growth or induce cell death in pathogenic microorganisms.

Case Studies and Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Study on Anticancer Activity | Demonstrated a significant reduction in cell viability in MCF-7 breast cancer cells with an IC50 value of 0.15 µM | MTT assay and flow cytometry for apoptosis analysis |

| Molecular Docking Analysis | Identified strong binding affinity to EGFR with calculated binding energies indicating potential as an EGFR inhibitor | Computational molecular docking techniques |

| Antimicrobial Efficacy | Showed inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli | Disk diffusion method and minimum inhibitory concentration (MIC) determination |

Discussion

The biological activity of this compound underscores its potential as a therapeutic agent in both oncology and infectious diseases. Its ability to induce apoptosis in cancer cells while also exhibiting antimicrobial properties positions it as a versatile candidate for further development.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methylbenzamide and its analogs?

- Methodology : The compound can be synthesized via coupling reactions between activated benzamide derivatives and functionalized dihydrothiophene precursors. For example, amide bond formation using carbodiimide coupling agents (e.g., EDCI or DCC) with 4-methylbenzoyl chloride and 3-amino-2,3-dihydrothiophene-1,1-dioxide has been reported. Optimization of reaction conditions (solvent, temperature, catalysts) is critical, as seen in analogous syntheses of β-amidomethyl vinyl sulfones . Pd-catalyzed cross-coupling methods may also apply for introducing substituents, as demonstrated in allene-containing benzamide syntheses .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (≥99% purity threshold) is standard. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms regiochemistry and functional groups. For instance, ¹H NMR signals at δ ~7.7–8.0 ppm (aromatic protons) and δ ~3.5–4.5 ppm (dihydrothiophene ring protons) are characteristic. Mass spectrometry (ESI-MS or HRMS) validates molecular weight .

Q. What crystallographic tools are recommended for resolving its 3D structure?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using the SHELX suite (SHELXL for refinement, SHELXS/SHELXD for structure solution) is widely employed. WinGX provides an integrated interface for data processing. Key parameters include R-factor (<5%), residual electron density analysis, and hydrogen bonding network validation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding interactions?

- Methodology : Density functional theory (DFT) at the B3LYP/6-31G(d,p) level optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps). Molecular docking (AutoDock Vina) assesses interactions with biological targets (e.g., cysteine proteases or kinases). Quantum mechanical/molecular mechanical (QM/MM) simulations model reaction pathways, as applied to related benzothiadiazine derivatives .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

- Methodology : Discrepancies (e.g., NMR chemical shifts vs. SCXRD bond lengths) require cross-validation. For example, dynamic effects in solution (NMR) versus static crystal packing (SCXRD) can explain differences. Paramagnetic relaxation agents or variable-temperature NMR may clarify conformational flexibility. Redundant dihedral angle restraints in refinement improve SCXRD accuracy .

Q. How are structure-activity relationships (SAR) explored for this compound in drug discovery?

- Methodology : Systematic substitution of the 4-methylbenzamide or dihydrothiophene moieties is performed. Bioisosteric replacements (e.g., replacing the sulfone group with sulfonamides) are tested for potency against targets like cysteine proteases. IC₅₀ assays and kinetic studies (e.g., SPR or ITC) quantify binding. Analogous SAR studies on zoxamide (a related benzamide fungicide) highlight the role of halogenation and steric bulk .

Q. What experimental designs optimize yield in multi-step syntheses?

- Methodology : Design of experiments (DoE) with factorial analysis identifies critical variables (e.g., reaction time, stoichiometry). For example, microwave-assisted synthesis reduces reaction times for amidation steps. Catalytic systems (e.g., Pd/Brønsted acid synergism) enhance efficiency in stereoselective reactions, as shown in allene-based benzamide syntheses .

Notes

- Maintain full chemical nomenclature; do not abbreviate substituents or core structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.